molecular formula C11H15N3O B11745663 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine

Cat. No.: B11745663
M. Wt: 205.26 g/mol
InChI Key: MVXQAGRIJYEWKK-UHFFFAOYSA-N
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Description

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine is a heterocyclic compound that features both pyrazole and furan moieties. The presence of these two distinct heterocyclic rings in its structure makes it a compound of interest in various fields of chemistry and pharmacology. The pyrazole ring is known for its stability and biological activity, while the furan ring is recognized for its aromaticity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone. For instance, 1,4-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

  • Formation of the Furan Ring: : The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

  • Coupling of Pyrazole and Furan Rings: : The final step involves the coupling of the pyrazole and furan rings through a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole derivative with a furan derivative in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, converting it into a dihydropyrazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole and furan derivatives depending on the nucleophile used.

Scientific Research Applications

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing redox processes within cells. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: Similar pyrazole ring but lacks the furan moiety.

    Furan-2-ylmethylamine: Contains the furan ring but lacks the pyrazole moiety.

    1,4-Dimethyl-1H-pyrazole-5-carboxaldehyde: Similar pyrazole ring with an aldehyde group instead of the furan moiety.

Uniqueness

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine is unique due to the presence of both pyrazole and furan rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C11H15N3O/c1-9-6-13-14(2)11(9)8-12-7-10-4-3-5-15-10/h3-6,12H,7-8H2,1-2H3

InChI Key

MVXQAGRIJYEWKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CC=CO2

Origin of Product

United States

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